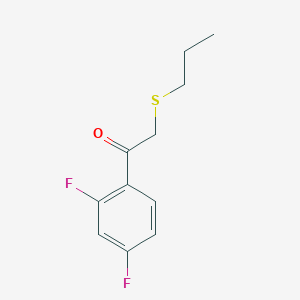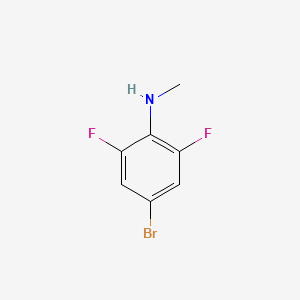
4-Bromo-2,6-difluoro-n-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,6-difluoro-n-methylaniline is an aniline derivative with a bromine atom at the para position and two fluorine atoms at the ortho positions. This compound is known for its versatility as a building block in chemical synthesis due to the different reactivities of its substituents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-2,6-difluoro-n-methylaniline can be synthesized through various methods. One common approach involves the bromination of 2,6-difluoroaniline using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of the bromine atom at the para position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors. These reactors maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,6-difluoro-n-methylaniline undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atoms can be replaced by nucleophiles under specific conditions.
Oxidation: The amine group can be oxidized to form amine oxides.
Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions, expanding the molecular structure.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts like Pd(PPh3)4 are commonly employed.
Major Products
Nucleophilic Aromatic Substitution: Products include substituted anilines.
Oxidation: Products include amine oxides.
Coupling Reactions: Products include biaryl compounds and other extended aromatic systems.
Aplicaciones Científicas De Investigación
4-Bromo-2,6-difluoro-n-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules, including azo dyes and macromolecules.
Biology: Employed in the synthesis of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in drug discovery and development, particularly in the design of anticancer agents.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,6-difluoro-n-methylaniline involves its interaction with various molecular targets. The amine group can act as a nucleophile, participating in nucleophilic aromatic substitution reactions. The bromine and fluorine substituents influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Difluoroaniline
- 4-Bromo-2,5-difluoroaniline
- 2-Bromo-4,6-difluoroaniline
- 4-Bromo-2,6-dimethylaniline
Uniqueness
4-Bromo-2,6-difluoro-n-methylaniline is unique due to the combination of bromine and fluorine substituents, which provide distinct reactivity patterns and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials for advanced technological applications .
Propiedades
Fórmula molecular |
C7H6BrF2N |
|---|---|
Peso molecular |
222.03 g/mol |
Nombre IUPAC |
4-bromo-2,6-difluoro-N-methylaniline |
InChI |
InChI=1S/C7H6BrF2N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |
Clave InChI |
BBIPAUYKRFTAKG-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)
![2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13479455.png)
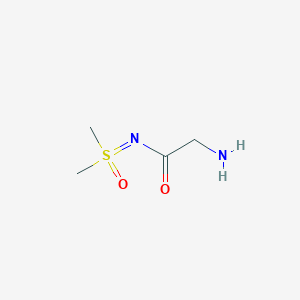
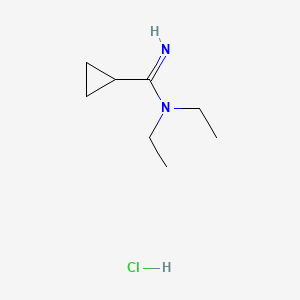


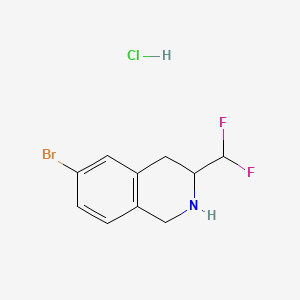
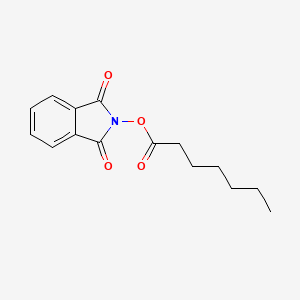
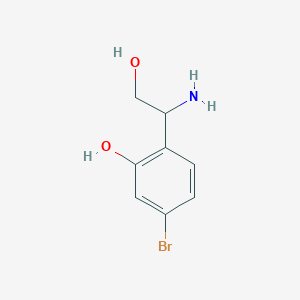
![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)
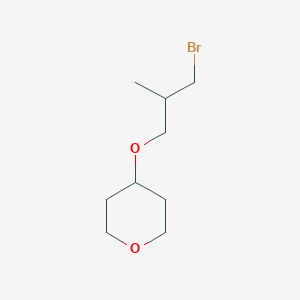

![rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine](/img/structure/B13479509.png)
